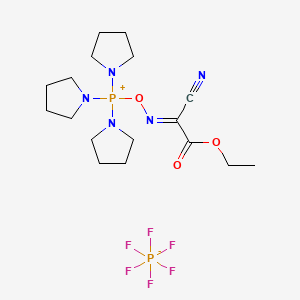
H-Ser(tBu)-AMC HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Ser(tBu)-AMC HCl, also known as O-tert-Butyl-L-serine methyl ester hydrochloride, is an organic compound with the molecular formula C8H18ClNO3. It is a white to pale yellow powder or crystalline solid that is stable at room temperature. This compound is commonly used in biochemical research and the pharmaceutical industry, particularly in peptide synthesis and protein engineering .
科学的研究の応用
H-Ser(tBu)-AMC HCl has a wide range of applications in scientific research:
作用機序
Target of Action
H-Ser(tBu)-AMC HCl is a derivative of the amino acid serine . Amino acids and their derivatives are known to interact with a variety of targets in the body, including enzymes, receptors, and transport proteins.
Mode of Action
As a serine derivative, this compound may interact with its targets in a manner similar to serine. This could involve binding to active sites of enzymes or receptors, thereby influencing their function
Biochemical Pathways
Amino acids and their derivatives are involved in numerous biochemical pathways. They can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks . .
Result of Action
Amino acids and their derivatives have been commercially used as ergogenic supplements. They are recognized to be beneficial as ergogenic dietary substances, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage . .
生化学分析
Biochemical Properties
H-Ser(tBu)-AMC HCl plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of diabetes type 2 inhibitors and bifunctional and trifunctional chelating agents . The compound’s interactions with enzymes such as serine palmitoyltransferase are noteworthy, as it can suppress the production of 3-ketodihydrosphingosine, influencing the expression and localization of receptors like RANK in membrane lipid rafts .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress osteoclastogenesis in vitro and bone turnover in vivo by down-regulating the expression and localization of RANK in membrane lipid rafts . This suppression impacts the formation of multinucleated cells and bone resorption activity, highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition, or activation, and changes in gene expression. The compound’s ability to suppress the production of 3-ketodihydrosphingosine by serine palmitoyltransferase and down-regulate the expression of RANK in membrane lipid rafts are key aspects of its mechanism of action . These interactions lead to significant changes in cellular functions and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as under inert gas at 2-8°C . Long-term effects observed in in vitro and in vivo studies include its impact on bone density and osteoclast formation, demonstrating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound can significantly increase bone density and prevent high bone turnover when administered at appropriate doses . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in suppressing the production of 3-ketodihydrosphingosine by serine palmitoyltransferase is a key aspect of its metabolic interactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with membrane lipid rafts and other cellular components . These interactions determine its bioavailability and efficacy in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization in membrane lipid rafts, for instance, is essential for its role in down-regulating the expression of receptors like RANK . These localization patterns influence its overall biochemical and therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of H-Ser(tBu)-AMC HCl typically involves the reaction of L-serine methyl ester hydrochloride with tert-butyl chloroformate. This reaction requires the use of organic solvents and specific chemical reagents under controlled conditions . The general reaction scheme is as follows:
Reactants: L-serine methyl ester hydrochloride and tert-butyl chloroformate.
Solvents: Organic solvents such as methanol or dichloromethane.
Conditions: The reaction is carried out at room temperature with appropriate stirring and monitoring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
化学反応の分析
Types of Reactions
H-Ser(tBu)-AMC HCl undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl group can be substituted under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as strong acids or bases can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can promote hydrolysis of the ester group.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Substitution: Products depend on the substituent introduced.
Hydrolysis: The major product is O-tert-Butyl-L-serine.
Oxidation/Reduction: Products vary based on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Uniqueness
H-Ser(tBu)-AMC HCl is unique due to its specific structure, which provides stability and selectivity in peptide synthesis. Its tert-butyl group offers protection to the serine residue, making it a valuable tool in the synthesis of complex peptides and proteins. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
特性
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4.ClH/c1-10-7-15(20)23-14-8-11(5-6-12(10)14)19-16(21)13(18)9-22-17(2,3)4;/h5-8,13H,9,18H2,1-4H3,(H,19,21);1H/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVYPLSHUWOTFZ-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(COC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](COC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B612920.png)
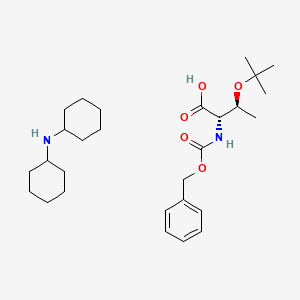

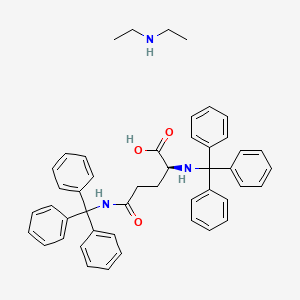
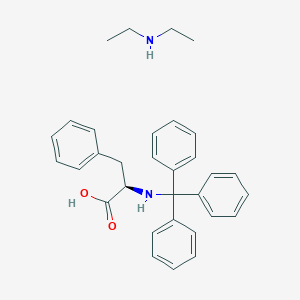
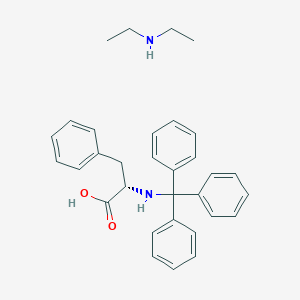
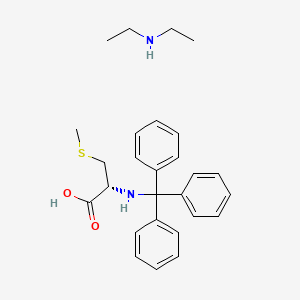
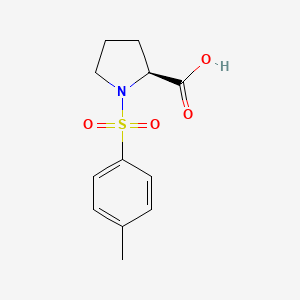

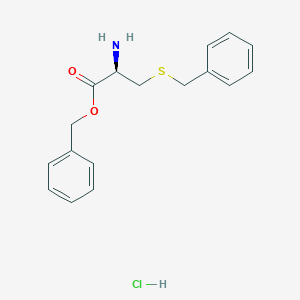

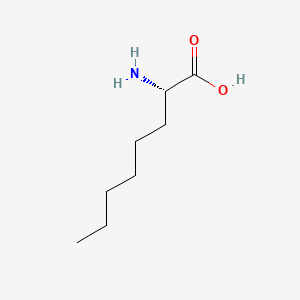
![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)
